molecular formula C6H11F2NO B1404980 [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408002-86-7

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Cat. No.: B1404980
CAS No.: 1408002-86-7
M. Wt: 151.15 g/mol
InChI Key: XTBIVKQOFIPRQX-RXMQYKEDSA-N
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Description

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring—a common motif in bioactive molecules—with strategic substitutions that enhance its properties: a defined (R) stereocenter, two fluorine atoms at the 4-position, and an N-methyl group. The difluoro substitution is a widely employed strategy in drug design to modulate a molecule's electronegativity, metabolic stability, and membrane permeability . The hydroxymethyl group at the 2-position provides a versatile handle for further synthetic elaboration, allowing researchers to link this chiral scaffold to more complex structures. This compound serves as a key synthon in the development of potential therapeutic agents. Research indicates that closely related 4,4-difluoropyrrolidine structures are critical components in advanced pharmaceutical candidates. For instance, such scaffolds have been utilized as dipeptidyl peptidase IV (DPP-4) inhibitors that have progressed to late-stage clinical trials for the treatment of type 2 diabetes . Furthermore, the 4,4-difluoropyrrolidine motif has been incorporated into the structure of potent HIV integrase inhibitors, showcasing its utility across multiple therapeutic areas . The specific stereochemistry of this building block is crucial for achieving the desired interaction with biological targets, making it an indispensable tool for constructing stereochemically pure investigational compounds. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBIVKQOFIPRQX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of 4,4-difluoro-1-methylpyrrolidine with formaldehyde in the presence of a reducing agent like sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions typical of amines and alcohols:

Oxidation

  • Conversion to aldehydes/ketones using oxidizing agents (e.g., KMnO4 or CrO3) .

Substitution

  • Nucleophilic substitution with alkyl halides/acyl chlorides under basic conditions (e.g., NaOH) .

Coupling Reactions

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) facilitate integration into complex molecules .

Mechanism Example
The alcohol group undergoes oxidation via a two-electron transfer, forming an intermediate aldehyde prior to further reactions .

Key Reaction Conditions

Reaction Type Catalyst Solvent Temperature Yield
HydrogenationPlatinum(IV) oxideEthanol/MethanolAmbient≥50% ee
OxidationKMnO4Aqueous acidic25°C85–90%
SubstitutionPdCl2 (CH3CN)2THF0–20°C75–85%

Stability and Reactivity

Property Value
Molecular Weight151.15 g/mol
StorageSealed, 2–8°C
Incompatible WithStrong oxidizing agents

Reactivity is governed by the alcohol (-OH) and amine groups, requiring controlled pH/temperature to prevent side reactions .

Analytical Data

1H NMR (D2O)

  • δ 4.20–4.00 ppm: Hydroxymethyl group (-CH2OH)

  • δ 2.50–1.50 ppm: Pyrrolidine ring protons .

Mass Spectrometry

  • Molecular ion peak at m/z 151.15 (C6H11F2NO) .

Scientific Research Applications

Chemical Properties and Structure

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol has the molecular formula C₆H₁₁F₂NO and a molecular weight of approximately 151.15 g/mol. It features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group. The specific stereochemistry (2R) significantly influences its biological interactions and properties.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its ability to enhance binding affinities to various biological targets. Its structural features allow it to serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Case Studies:

  • Enzyme Interaction : Research indicates that this compound can interact with enzymes such as alcohol dehydrogenase, facilitating the oxidation of alcohols. This interaction is crucial for understanding metabolic pathways and developing drugs targeting these enzymes.
  • Therapeutic Potential : The compound's ability to modulate protein kinases' activity suggests it may influence gene regulation and cellular signaling pathways, making it a candidate for further investigation in drug development aimed at diseases influenced by these processes.

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for the creation of various derivatives. Its unique fluorinated structure enhances the biological activity of synthesized compounds.

Synthetic Pathways:

The synthesis typically involves:

  • Starting with readily available pyrrolidine derivatives.
  • Employing fluorination techniques to introduce the difluoro group.
  • Utilizing standard organic reactions to attach the hydroxymethyl moiety .

Mechanism of Action

The mechanism of action of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or modulation of the target’s activity, which is valuable in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS: 2091713-65-2)
  • Structure: Features a 4-aminophenyl group at N1 instead of a methyl group.
  • Molecular Weight : 228.24 (C₁₁H₁₄F₂N₂O), significantly larger due to the aromatic substitution.
  • Storage conditions (room temperature) align with the target compound .
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
  • Structure : Contains a 4-fluorobenzyl group at N1.
  • Molecular Formula: C₁₂H₁₅FNO (MW: 208.25).
  • Impact : The fluorobenzyl group increases lipophilicity, improving blood-brain barrier penetration but complicating aqueous solubility. This compound is structurally bulkier, which may influence steric hindrance in biological targets .

Fluorination Patterns

(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol Hydrochloride (CAS: 2306246-87-5)
  • Structure : Single fluorine at C4 (R,R-configuration) and a hydrochloride salt.
  • Molecular Formula: C₅H₁₁ClFNO (MW: 179.60).
  • Impact: The hydrochloride salt improves water solubility, making it more suitable for intravenous formulations.

Stereochemical Variations

(S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol (CAS: 1408057-44-2)
  • Structure : S-enantiomer of the target compound.
  • Molecular Weight : 151.15 (identical to the R-form).
  • Impact : Enantiomers often exhibit divergent biological activities. The S-form has distinct hazard profiles (H302, H314, H226) compared to the R-form, which lacks explicit hazard data .

Functional Group Modifications

{5-[(4Z)-3,4-Dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol
  • Structure : Combines a furan ring with a conjugated pyrrolidine system.
  • Impact : The extended conjugation may enhance UV absorption properties, useful in analytical applications. However, the lack of fluorine atoms reduces metabolic stability compared to fluorinated pyrrolidines .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW Key Substituents Solubility Hazard Profile
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol 1408002-86-7 C₆H₁₁F₂NO 151.16 N1-methyl, C4-difluoro Methanol-soluble Not specified
(S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol 1408057-44-2 C₆H₁₁F₂NO 151.15 S-configuration Methanol-soluble H302, H314, H226
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol 2091713-65-2 C₁₁H₁₄F₂N₂O 228.24 N1-(4-aminophenyl) Not specified Not specified
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol N/A C₁₂H₁₅FNO 208.25 N1-(4-fluorobenzyl) Likely low Not specified

Biological Activity

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is a fluorinated pyrrolidine derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics. This compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group, which contribute to its distinctive biological properties. The presence of fluorine often enhances the compound's interaction with biological targets, making it a valuable subject for research.

  • Molecular Formula : C₆H₁₁F₂NO
  • Molecular Weight : 151.15 g/mol
  • CAS Number : 1408002-86-7

Biochemical Interactions

This compound has been shown to interact with various enzymes and proteins, influencing numerous biochemical pathways:

  • Enzyme Interactions :
    • Alcohol Dehydrogenase : This compound binds to the active site of alcohol dehydrogenase, facilitating the oxidation of alcohols to aldehydes or ketones. The binding induces conformational changes that enhance the enzyme's catalytic activity.
    • Protein Kinases : It modulates the activity of protein kinases, which are crucial for phosphorylation processes that regulate gene expression and cellular signaling pathways.
  • Cellular Effects :
    • Alters phosphorylation states of signaling molecules, leading to changes in gene expression profiles.
    • Influences cellular metabolism by affecting metabolic pathways linked to energy production and biosynthesis.

The mechanism by which this compound exerts its biological effects is primarily through its interactions with specific molecular targets. The fluorine atoms enhance binding affinity by forming strong hydrogen bonds and van der Waals interactions with target sites on enzymes or receptors. This can lead to either inhibition or modulation of enzymatic activity, which is essential for drug design and therapeutic applications.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development due to its ability to inhibit specific enzymes involved in disease processes. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing side effects.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound significantly inhibited alcohol dehydrogenase activity in vitro at concentrations around 50 µM, suggesting potential use in managing alcohol-related disorders.
  • Cell Signaling Research : Another research project showed that treatment with this compound altered the phosphorylation levels of key signaling proteins in cancer cell lines, indicating its potential role in cancer therapy by modulating cell growth pathways.

Comparative Analysis

The following table summarizes the biological activities and notable features of similar compounds:

Compound NameMolecular FormulaNotable Features
This compoundC₆H₁₁F₂NOEnantiomer with significant enzyme interaction
((2S)-4-fluoro-1-methylpyrrolidin-2-yl)methanolC₆H₁₂FNOContains one fluorine atom; different stereochemistry
(S)-(4-fluoropyrrolidin-2-yl)methanolC₅H₁₀FNOLacks one fluorine atom; simpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

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